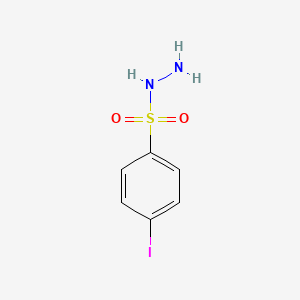

4-Iodobenzenesulfonohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXWCGDMDZJFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NN)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290198 | |

| Record name | 4-Iodobenzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2751-27-1 | |

| Record name | 4-Iodobenzenesulfonic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOBENZENESULFONIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzenesulfonohydrazide: Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its applications as a building block for novel therapeutic agents and as a linker in bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction

This compound (CAS Number: 2751-27-1) is an aromatic iodo-sulfonamide derivative that has garnered interest in the field of drug discovery.[1][2][3] Its unique trifunctional structure, featuring an iodinated phenyl ring, a sulfonohydrazide moiety, and a reactive hydrazide group, makes it a valuable synthon for the creation of diverse molecular architectures. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the sulfonohydrazide group can act as a bioisostere for other functional groups and participate in the formation of pharmacologically active scaffolds. Furthermore, the terminal hydrazide provides a convenient handle for conjugation to other molecules. This guide will delve into the core characteristics of this compound and illuminate its utility in the development of innovative therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2751-27-1 | [1][2][3] |

| Molecular Formula | C₆H₇IN₂O₂S | [1] |

| Molecular Weight | 298.10 g/mol | [1] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Data not available in public domain. Expected to be a solid with a defined melting point. | |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in less polar solvents and water. | General chemical principles |

| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents, light, and moisture. | [1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding sulfonyl chloride precursor, 4-iodobenzenesulfonyl chloride. The following protocol outlines a reliable and scalable method for its preparation.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Iodobenzenesulfonyl chloride

-

Hydrazine hydrate (64-85% solution in water)

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzenesulfonyl chloride (1 equivalent) in ethanol at room temperature.

-

Reaction with Hydrazine: Cool the solution in an ice bath. While stirring vigorously, add an excess of hydrazine hydrate (typically 2-3 equivalents) dropwise to the solution. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water. A white to off-white precipitate of this compound will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted hydrazine and other water-soluble byproducts.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Note: The purity of the product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development

The structural features of this compound make it a valuable tool in the drug discovery pipeline. Its applications can be broadly categorized into its use as a foundational building block for synthesizing novel bioactive molecules and as a linker for bioconjugation.

A Versatile Building Block in Medicinal Chemistry

The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, including diuretics, antibacterial agents, and anticonvulsants. Derivatives of benzenesulfonamides are of particular interest as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[4][5][6]

The general structure of this compound allows for the synthesis of a library of derivatives through reactions at the hydrazide and the iodo-functionalized phenyl ring. For instance, the hydrazide can be condensed with various aldehydes and ketones to form sulfonylhydrazones, a class of compounds that has shown promising inhibitory activity against several human carbonic anhydrase isoforms.[2]

Caption: Role of this compound as a linker in ADCs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug development. Its trifunctional nature provides a platform for the synthesis of diverse compound libraries targeting a range of biological targets. Furthermore, its utility as a linker precursor in bioconjugation, particularly for the development of ADCs, highlights its importance in the creation of next-generation targeted therapeutics. This technical guide has provided a comprehensive overview of its properties, a practical synthesis protocol, and an exploration of its key applications, empowering researchers to leverage this compound in their quest for novel and effective medicines.

References

- Iodo Chemical. This compound | CAS 2751-27-1. [Link]

- PubChem. 4-Iodobenzenesulfonic acid hydrazide. [Link]

- Bargh, S., et al. (2019).

- Adooq Bioscience.

- Nocentini, A., et al. (2019). Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II. Bioorganic Chemistry, 91, 103123.

- Ghorab, M. M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7851.

- Wang, X., et al. (2019). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Tetrahedron Letters, 60(35), 150977.

- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.

- Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]

- 3. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Iodobenzenesulfonohydrazide: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Executive Summary: 4-Iodobenzenesulfonohydrazide is a bifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates two key reactive centers: a sulfonohydrazide moiety, which serves as a versatile precursor for various heterocyclic systems and as a dynamic covalent linker, and an aryl iodide, which is a premier functional group for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's core properties, a detailed protocol for its synthesis, an exploration of its dual reactivity, and practical methodologies for its application in constructing complex molecular architectures relevant to drug discovery and materials science.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

This compound is systematically known by several names, reflecting its structure. Understanding these identifiers is crucial for accurate literature and database searches.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | p-Iodobenzenesulfonic acid hydrazide, 4-Iodophenylsulfonylhydrazide |

| CAS Number | 2751-27-1 |

| Molecular Formula | C₆H₇IN₂O₂S |

| Molecular Weight | 298.10 g/mol |

| SMILES | C1=CC(=CC=C1S(=O)(=O)NN)I |

| InChI Key | IAXWCGDMDZJFHA-UHFFFAOYSA-N |

Chemical Structure

The molecule consists of a para-substituted benzene ring functionalized with an iodine atom and a sulfonohydrazide group (-SO₂NHNH₂). This arrangement provides distinct sites for orthogonal chemical transformations.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [2] |

| Storage Temp. | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Characterization

Synthetic Route: Nucleophilic Substitution

The most direct and common synthesis of this compound involves the reaction of 4-iodobenzenesulfonyl chloride with hydrazine. This is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the chloride from the sulfonyl chloride electrophile.

Causality: Anhydrous hydrazine is used in excess to drive the reaction to completion and to neutralize the HCl byproduct generated, preventing protonation of the unreacted hydrazine. The reaction is typically performed in a chlorinated solvent like dichloromethane (CH₂Cl₂) at a controlled temperature.[2]

Caption: General workflow for the synthesis of this compound.

Purification and Structural Characterization

The crude product is typically purified by recrystallization. The structural identity and purity are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of aromatic protons and the -NH and -NH₂ protons of the hydrazide group.[3] The distinct splitting patterns of the aromatic protons (two doublets) confirm the para-substitution. ¹³C NMR would show four signals for the aromatic carbons due to symmetry.

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of N-H stretches (around 3200-3400 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C-I stretches in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₆H₇IN₂O₂S).[3]

Chemical Reactivity and Core Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Reactivity of the Sulfonohydrazide Moiety

The sulfonohydrazide group is a versatile functional handle.

-

Formation of Sulfonylhydrazones: It readily condenses with aldehydes and ketones to form N-arylsulfonylhydrazones. These derivatives are not merely stable products; they are crucial intermediates in organic synthesis, serving as precursors to diazo compounds for cyclopropanation or as partners in coupling reactions.[2]

-

Medicinal Chemistry Scaffold: The arylsulfonylhydrazone framework is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer properties.[3]

Reactivity of the Aryl Iodide: A Gateway to Complexity

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This makes this compound an exceptional building block for elaborating the aromatic core.

Expertise Insight: The high reactivity of the C-I bond is due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This allows the crucial oxidative addition step in palladium catalytic cycles to occur under milder conditions, improving functional group tolerance and reaction efficiency.[4][5]

Key applications include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters, creating biaryl structures common in pharmaceuticals.[5]

-

Heck Reaction: For C-C bond formation with alkenes.

-

Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to aryl-alkyne structures.

-

Buchwald-Hartwig Amination: For C-N bond formation with amines, an essential transformation in drug discovery.[6]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of arylsulfonyl hydrazides.[2]

Materials:

-

4-Iodobenzenesulfonyl chloride (1.0 eq)

-

Anhydrous hydrazine (5.0 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

10% Sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve anhydrous hydrazine (5.0 eq) in anhydrous CH₂Cl₂.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂.

-

Add the sulfonyl chloride solution dropwise to the cold hydrazine solution over 10-15 minutes. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add 10% aqueous Na₂CO₃ solution to adjust the pH to ~11, dissolving the solid.

-

Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides representative conditions for coupling this compound with an arylboronic acid.[5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

-

Inert atmosphere supplies (Schlenk flask, N₂/Ar line)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

-

Trustworthiness: This degassing step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to failed or low-yielding reactions.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling.

-

General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and moisture.[1]

Conclusion

This compound is a potent and versatile chemical building block. Its value lies in the strategic placement of two highly useful functional groups: the sulfonohydrazide for derivatization and scaffold construction, and the aryl iodide for robust and efficient cross-coupling. For researchers and scientists in drug development, this compound offers a reliable platform for the synthesis of complex, functionalized molecules, enabling rapid exploration of chemical space and the construction of novel therapeutic candidates.

References

- Unacademy. (n.d.). Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes.

- Zhivkova, Z., & Doytchinova, I. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. National Institutes of Health (NIH).

- Organic Syntheses. (n.d.). Preparation of 4CzIPN.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes [unacademy.com]

- 3. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calibrechem.com [calibrechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Potential biological activity of 4-Iodobenzenesulfonohydrazide

An In-Depth Technical Guide to the Potential Biological Activity of 4-Iodobenzenesulfonohydrazide

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a compound of interest within the broader class of benzenesulfonyl hydrazones. While direct experimental data on this specific molecule is nascent, this document synthesizes the extensive research on structurally related compounds to project its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Detailed experimental protocols, data interpretation frameworks, and mechanistic pathway diagrams are provided to empower researchers and drug development professionals in their investigation of this and similar molecules.

Introduction: The Scientific Rationale for Investigating this compound

The benzenesulfonyl hydrazone scaffold is a privileged structure in medicinal chemistry, consistently demonstrating a wide spectrum of biological activities.[1][2] This class of compounds is characterized by a flexible backbone that allows for diverse substitutions, enabling fine-tuning of its pharmacological properties. The general structure, Ar-SO₂NHN=CHR, serves as a versatile template for drug design.

This compound introduces a key modification: an iodine atom at the para position of the benzene ring. The inclusion of halogens, particularly iodine, can significantly influence a molecule's biological activity through several mechanisms:

-

Enhanced Lipophilicity: The iodine atom can increase the molecule's ability to cross biological membranes, potentially improving its bioavailability and cellular uptake.

-

Halogen Bonding: Iodine can participate in halogen bonding, a non-covalent interaction that can contribute to more specific and potent binding to biological targets like enzyme active sites.

-

Metabolic Stability: The presence of a halogen can alter the metabolic profile of a compound, potentially increasing its half-life.

Given the established bioactivity of the benzenesulfonyl hydrazone core, the introduction of an iodine atom presents a compelling case for investigating this compound as a candidate for novel therapeutic development. This guide will explore its potential in three key areas: antimicrobial, anticancer, and enzyme inhibitory activities.

Part 1: Potential Antimicrobial Activity of this compound

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzenesulfonyl hydrazone derivatives have shown promise as antibacterial and antifungal agents.[2]

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of sulfonamide-based compounds are often attributed to their ability to interfere with essential metabolic pathways in microorganisms. One of the most well-understood mechanisms is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds can act as competitive inhibitors, leading to the cessation of bacterial growth. It is plausible that this compound could exert its antimicrobial effects through a similar mechanism.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

To quantitatively assess the antimicrobial potential of this compound, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[3][4]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer

-

Incubator

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold serial dilutions in the broth medium.

-

Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard).

-

Plate Inoculation: Add the diluted compound and the microbial inoculum to the wells of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Example MIC Data

The results of a broth microdilution assay can be summarized in a table as follows:

| Microorganism | Strain | MIC (µg/mL) of this compound |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 8 |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Part 2: Potential Anticancer Activity of this compound

The search for novel anticancer agents is a cornerstone of modern drug discovery. Numerous benzenesulfonyl hydrazone derivatives have been reported to exhibit significant cytotoxic activity against a variety of cancer cell lines.[5][6]

Mechanistic Insights into Anticancer Action

The anticancer mechanisms of this class of compounds are diverse and can include:

-

Induction of Apoptosis: Many anticancer drugs exert their effects by triggering programmed cell death, or apoptosis. This can occur through the activation of caspase cascades and the disruption of mitochondrial function.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).

-

Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the Notch-Akt pathway, can be targeted and inhibited.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation: Example IC50 Data

The results of an MTT assay can be presented in a table as follows:

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 |

| A549 | Lung Carcinoma | 25.1 |

| HCT116 | Colon Carcinoma | 15.7 |

Visualization: Potential Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Part 3: Potential of this compound as an Enzyme Inhibitor

The ability of a molecule to inhibit a specific enzyme is a fundamental principle of modern pharmacology. The sulfonohydrazide moiety is a known pharmacophore that can interact with the active sites of various enzymes, making this compound a prime candidate for investigation as an enzyme inhibitor.[2]

Understanding Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which are of greater interest in drug development, can be further categorized based on their mechanism of action:

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific enzyme and to elucidate its mode of inhibition.

Materials:

-

This compound

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

96-well UV-transparent plates

-

Spectrophotometer or fluorometer

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, combine the buffer, varying concentrations of this compound, and the enzyme.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration at different inhibitor concentrations. Use Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).

Visualization: Mechanisms of Enzyme Inhibition

Caption: Competitive vs. Non-competitive inhibition.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further pharmacological investigation. Based on the extensive body of research on the benzenesulfonyl hydrazone class of compounds, it is reasonable to hypothesize that this iodo-substituted derivative possesses potent antimicrobial, anticancer, and enzyme inhibitory activities.

The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically evaluate the biological potential of this compound. Future research should focus on:

-

Synthesis and Characterization: The first step will be the chemical synthesis and thorough characterization of this compound.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of microbial strains and cancer cell lines to identify its most promising areas of activity.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies should be undertaken to elucidate its molecular mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective compounds.

The exploration of this compound and its derivatives holds the potential to yield novel therapeutic agents that can address unmet medical needs in infectious diseases and oncology.

References

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851.

- Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and biological evaluation of novel hydrazide-hydrazone and pyrazole derivatives. Acta Poloniae Pharmaceutica, 67(2), 115-121.

- Kumbhare, R. M., & Dadmal, T. L. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 10(5), 293-301.

- Rivera, G., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking of New Benzenesulfonylhydrazone as Potential anti-Trypanosoma cruzi Agents. Medicinal Chemistry, 12(8), 734-744.

- Dadak, A. M., et al. (2021). Naturally Derived SENP1 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences, 22(16), 8886.

- Tzankova, V., et al. (2023).

- Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(9), 101755.

- Al-Masoudi, N. A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(6), 491-498.

- Măruţescu, L. G., et al. (2018). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 23(10), 2469.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- McGovern, S. L., et al. (2002). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 45(8), 1712-1722.

- Khan, M. T. H., et al. (2018). Structure-Based Design, Synthesis, Biological Evaluation and Molecular Docking Study of 4-Hydroxy-N'-methylenebenzohydrazide Derivatives Acting as Tyrosinase Inhibitors with Potentiate Anti-Melanogenesis Activities. Molecules, 23(11), 2766.

- van der Veen, S., & van der Meij-van de Wiel, M. G. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1547.

- Szałkowska, D., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11883.

- Grelier, G., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 258, 115598.

- Duda-Madej, A., et al. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postępy Higieny i Medycyny Doświadczalnej, 76, 22-31.

- Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.

- Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(27), 2956-2983.

- Inayatullah, O., et al. (2002). Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. Bioorganic & Medicinal Chemistry Letters, 12(23), 3407-3411.

- Oliveira, C. S. D., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385.

- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075.

- Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

- Amine, A., & El-Moghazy, A. Y. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249.

- LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts.

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Iodobenzenesulfonohydrazide: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Iodobenzenesulfonohydrazide, a molecule featuring a sulfonohydrazide moiety attached to an iodinated benzene ring, represents a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. The presence of the iodo-group provides a handle for further functionalization via cross-coupling reactions, while the sulfonohydrazide group is a key pharmacophore in various therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol for NMR Analysis

A self-validating system for NMR analysis ensures reproducibility and accuracy. The following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. The choice of DMSO-d₆ is predicated on its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak which can be used as an internal reference.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1]

-

Tune and shim the instrument to the specific probe and solvent to ensure a homogeneous magnetic field.

-

Set the acquisition parameters for ¹H NMR, including a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[2]

-

-

Data Acquisition and Processing:

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.5 (broad s) | Singlet | 1H | - | -SO₂NH- |

| ~7.8 (d) | Doublet | 2H | ~8.5 | Ar-H ortho to -I |

| ~7.6 (d) | Doublet | 2H | ~8.5 | Ar-H ortho to -SO₂NHNH₂ |

| ~4.3 (broad s) | Singlet | 2H | - | -NH₂ |

Interpretation and Causality:

-

The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The protons ortho to the iodine atom are predicted to be more deshielded (downfield) compared to those ortho to the sulfonohydrazide group due to the electron-withdrawing nature of the sulfonyl group and the anisotropic effect of the iodine atom. The expected coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.

-

The protons of the -NH- and -NH₂ groups are exchangeable and their signals are often broad. Their chemical shifts can vary depending on the concentration, temperature, and solvent. In DMSO-d₆, these protons are expected to be observed as distinct broad singlets.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C attached to -SO₂- |

| ~138 | Ar-C ortho to -SO₂- |

| ~128 | Ar-C ortho to -I |

| ~100 | Ar-C attached to -I |

Interpretation and Causality:

-

The number of signals (four) is consistent with the four distinct carbon environments in the para-substituted benzene ring.

-

The carbon atom attached to the iodine (C-I) is expected to have the most upfield chemical shift due to the heavy atom effect of iodine.

-

The carbon atom attached to the sulfonyl group (C-S) is predicted to be the most deshielded (downfield) due to the strong electron-withdrawing effect of the -SO₂NHNH₂ group.

-

The remaining two signals correspond to the ortho- and meta- carbons relative to the substituents, with their chemical shifts influenced by the electronic effects of both the iodo and sulfonohydrazide groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol for IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument's software will automatically subtract the background from the sample spectrum.

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350-3250 | Medium, Broad | N-H stretch | -NH₂ and -NH- |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 1600-1580 | Medium | C=C stretch | Aromatic ring |

| 1350-1300 | Strong | Asymmetric S=O stretch | Sulfonyl |

| 1180-1140 | Strong | Symmetric S=O stretch | Sulfonyl |

| ~830 | Strong | C-H out-of-plane bend | para-disubstituted benzene |

| ~750 | Strong | C-I stretch | Aryl iodide |

Interpretation and Causality:

-

The presence of two distinct N-H stretching bands in the 3350-3250 cm⁻¹ region would confirm the -NHNH₂ group.

-

The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonyl group and provide strong evidence for this functional group.[4]

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

A strong band around 830 cm⁻¹ is a key indicator of 1,4- (para) disubstitution on a benzene ring.

-

The C-I stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₆H₇IN₂O₂S) is 298.10 g/mol .[5]

| m/z (predicted) | Ion |

| 299.9351 | [M+H]⁺ (protonated molecule) |

| 297.9195 | [M-H]⁻ (deprotonated molecule) |

| 282 | [M-NH₂]⁺ |

| 155 | [C₆H₄I]⁺ |

| 141 | [SO₂NHNH₂]⁺ |

Interpretation and Causality:

-

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

-

High-resolution mass spectrometry would provide the exact mass, which can be used to confirm the molecular formula.

-

The fragmentation pattern would likely involve the cleavage of the S-N and S-C bonds. Key predicted fragments include the loss of the amino group, the iodophenyl cation, and the sulfonohydrazide moiety.

Visualization of Experimental Workflow and Fragmentation

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted ESI-MS Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By outlining the expected spectral features and the underlying principles, this document serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data, forming a self-validating system for structural confirmation. While the data presented is predictive, it is grounded in established spectroscopic theory and data from analogous molecules, offering a robust starting point for the empirical analysis of this compound.

References

- The Royal Society of Chemistry.

- ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- The Royal Society of Chemistry.

- PubChem. 4-Iodobenzenesulfonic acid hydrazide. [Link]

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

4-Iodobenzenesulfonohydrazide safety, handling, and storage guidelines

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-Iodobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety, handling, and storage protocols for this compound (CAS No. 2751-27-1). As a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and regulatory compliance.[1] This document synthesizes data from multiple safety data sheets and related chemical safety literature to offer a field-proven framework for risk mitigation. Key areas covered include hazard identification and classification, appropriate engineering controls and personal protective equipment (PPE), detailed protocols for handling and storage, and procedures for emergency situations and proper waste disposal.

Introduction to this compound: A Profile

This compound is an organic compound featuring a sulfonohydrazide functional group and an iodine atom attached to a benzene ring.[1] Its chemical structure (C₆H₇IN₂O₂S) lends it to a variety of chemical reactions, making it a valuable building block in medicinal chemistry and synthetic applications.[1][2] However, the presence of the hydrazide and iodo- functionalities necessitates a cautious and informed approach to its handling due to its potential health hazards.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its inherent hazards. This compound is classified as a hazardous substance with multiple routes of potential exposure and toxicity.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Source: Sigma-Aldrich Safety Data Sheet[3]

Hazard Pictograms:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final barrier.[5]

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[3][8]

-

Safety Shower and Eyewash Station: A readily accessible and certified emergency eyewash and safety shower is mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent skin and eye contact, and inhalation.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7][8] | To prevent skin contact and absorption.[7] |

| Eye Protection | Tightly fitting safety goggles or a face shield.[7][8] | To protect eyes from splashes and dust.[7] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8][9] | To protect skin from accidental contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or when engineering controls are insufficient.[10][11] | To prevent inhalation of harmful dust. |

Safe Handling Protocols: A Step-by-Step Approach

Adherence to strict handling protocols is paramount to ensuring a safe working environment.

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.[8]

-

Dispensing:

-

Work within a chemical fume hood.[6]

-

Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

-

For transfers, use sealed containers.

-

-

Solution Preparation:

-

Add the solid this compound to the solvent slowly to avoid splashing.

-

Keep the container covered as much as possible during dissolution.

-

-

Post-Handling:

Storage Guidelines: Ensuring Stability and Integrity

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][12]

-

Incompatibilities: Isolate from oxidizing materials and strong acids.[8] The hydrazide functional group can react with oxidizers.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be sensitive to air and moisture.[3][13]

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[3][4]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][14] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |

Spill Response

A decision-making workflow for spill management is crucial for a timely and appropriate response.

Sources

- 1. CAS 2751-27-1: 4-Iodobenzenesulfonic acid hydrazide [cymitquimica.com]

- 2. 4-Iodobenzenesulfonic acid hydrazide | C6H7IN2O2S | CID 4247643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. iogp.org [iogp.org]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. safety.charlotte.edu [safety.charlotte.edu]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. epa.gov [epa.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Methodological Guide to the Thermochemical and Stability Characterization of 4-Iodobenzenesulfonohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide presents a comprehensive methodological framework for the evaluation of the thermochemical properties and stability of 4-Iodobenzenesulfonohydrazide. As a compound containing both a heavy atom (iodine) and an energetic functional group (sulfonohydrazide), its characterization is critical for safe handling, processing, and storage in a research and drug development context. This document provides field-proven, step-by-step protocols for synthesis and purification, thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and hazard assessment through impact and friction sensitivity testing. The causality behind experimental choices is detailed, ensuring that the described workflows serve as a self-validating system for generating a robust safety and stability profile for novel chemical entities of this class.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₇IN₂O₂S and a molecular weight of 298.10 g/mol [1]. It belongs to the class of aryl sulfonohydrazides, which are widely used as reagents in organic synthesis and as blowing agents in the polymer industry. In the context of pharmaceutical development, this molecule presents unique characteristics. The iodine atom makes it a potential precursor for radiolabeled compounds for imaging or therapeutic applications or a valuable tool for X-ray crystallography in structure-based drug design[2].

However, the sulfonohydrazide functional group (-SO₂NHNH₂) is known to be energetic. Many compounds in this class can decompose exothermically upon heating and may be sensitive to external stimuli such as impact or friction. Therefore, a thorough investigation of its thermochemical properties and stability is not merely a procedural step but a critical prerequisite for safe laboratory and scale-up operations. This guide provides the essential methodologies to establish a comprehensive safety and stability profile for this compound and related novel compounds.

Synthesis and Material Verification

The synthesis of aryl sulfonohydrazides is typically achieved by the reaction of the corresponding sulfonyl chloride with hydrazine. The precursor, 4-Iodobenzenesulfonyl chloride, is commercially available, simplifying the initial procurement[3].

Proposed Synthesis Protocol

This protocol is adapted from a well-established procedure for a structurally similar compound, p-toluenesulfonylhydrazide, and is expected to yield high-purity material[4].

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 mole of 4-iodobenzenesulfonyl chloride in an appropriate solvent like tetrahydrofuran (THF).

-

Cooling: Cool the stirred solution to 10–15°C using an ice bath.

-

Hydrazine Addition: Slowly add a solution containing approximately 2.2 moles of hydrazine hydrate (e.g., 85% in water) via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature between 10°C and 20°C. This is crucial as the reaction is exothermic, and poor temperature control can lead to side reactions and impurities.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes in the ice bath.

-

Workup: Transfer the reaction mixture to a separatory funnel. The aqueous layer is removed and discarded. The organic (THF) layer containing the product is retained.

-

Precipitation: Vigorously stir the THF solution while slowly adding two volumes of water. The this compound product will precipitate as a white solid.

-

Isolation & Drying: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining salts, and air-dry or dry in a vacuum oven at a low temperature (<40°C).

Material Verification

To ensure the trustworthiness of subsequent thermal analysis, the identity and purity of the synthesized material must be rigorously confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C) to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, S=O, C-I).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To confirm the empirical formula (C, H, N, S).

Core Methodologies for Thermochemical Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal characterization, providing quantitative data on thermal transitions and decomposition behavior.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides data on melting points, phase transitions, and exothermic decompositions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Using a small sample size is a key safety feature when analyzing potentially energetic materials.

-

Crucible Sealing: Crimp the pan with a lid. For potentially energetic materials that may release gas, a pinhole lid is recommended to prevent pressure buildup and crucible rupture.

-

Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as the reference.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well beyond any expected decomposition (e.g., 350°C). A linear heating rate is essential for kinetic analysis.

-

Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative side reactions.

-

Data Interpretation: The resulting thermogram will plot heat flow versus temperature. Key parameters to identify are:

-

Melting Point (Tₘ): An endothermic peak representing the solid-to-liquid phase transition.

-

Decomposition Onset (Tₒ): The temperature at which the exothermic decomposition begins. This is a critical indicator of thermal stability.

-

Peak Decomposition Temperature (Tₚ): The temperature at which the rate of decomposition is maximal.

-

Enthalpy of Decomposition (ΔHₔ): The integrated area of the exothermic peak, quantifying the energy released. A large ΔHₔ suggests a high-energy material.

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss associated with decomposition events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

-

Thermal Program: Run an identical or very similar temperature program to the one used in the DSC analysis (e.g., ramp at 10°C/min to 350°C in a nitrogen atmosphere). This allows for direct correlation of mass loss events with thermal events (endo-/exotherms) from the DSC.

Data Interpretation: The TGA curve plots percent mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

-

Decomposition Stages: Identify discrete steps in the TGA curve, which correspond to specific mass loss events.

-

Onset Temperature of Mass Loss: Correlate this with the decomposition onset (Tₒ) from the DSC to confirm that the exotherm is due to decomposition.

-

Residual Mass: The mass remaining at the end of the experiment, indicating the amount of non-volatile residue.

Caption: Workflow for TGA analysis of this compound.

Hazard and Stability Assessment

For a sulfonohydrazide, thermal analysis alone is insufficient. A direct assessment of its sensitivity to mechanical stimuli is mandatory to determine handling safety.

Impact Sensitivity

Principle: Drop-weight impact tests determine the energy required to cause a sample to react (e.g., decompose, deflagrate, or detonate) upon impact. The BAM Fall Hammer method is a common standard.

Experimental Protocol:

-

Sample Preparation: A small, measured amount of the substance (~40 mm³) is placed in a standardized steel cup and plunger apparatus.

-

Test Execution: A specified weight (e.g., 1 kg, 5 kg) is dropped from varying heights onto the plunger.

-

Observation: The outcome is observed for any sign of reaction: sound, smoke, or flame.

-

Staircase Method: A series of tests are performed at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). This value is converted to an impact energy in Joules.

Friction Sensitivity

Principle: This test evaluates a material's sensitivity to frictional stimuli, such as rubbing or shearing between two surfaces. The BAM friction apparatus is the standard instrument.

Experimental Protocol:

-

Sample Placement: A small amount of the sample is placed on a porcelain plate.

-

Test Execution: A weighted porcelain peg is drawn across the sample at a controlled speed and load.

-

Observation: The test is repeated with increasing loads until a reaction (crackle, spark, or smoke) is observed. The result is reported as the lowest load that causes a reaction.

Caption: Logical workflow for a comprehensive safety assessment.

Data Synthesis and Interpretation

The ultimate goal is to synthesize all experimental data into a clear, actionable profile. The data should be summarized in a table for easy reference.

Table 1: Summary of Thermochemical and Stability Properties

| Parameter | Method | Result | Interpretation / Safety Implication |

| Melting Point (Tₘ) | DSC | e.g., 135°C | Defines upper limit for processing in the solid state. |

| Decomposition Onset (Tₒ) | DSC | e.g., 160°C | Critical temperature. Material should not be exposed to temperatures approaching this value. |

| Enthalpy of Decomposition (ΔHₔ) | DSC | e.g., -950 J/g | A high value indicates significant energy release; handle with caution. |

| Mass Loss (at 300°C) | TGA | e.g., 65% | Quantifies the amount of volatile decomposition products. |

| Impact Energy (H₅₀) | BAM Fall Hammer | e.g., >40 J | Indicates sensitivity to impact. Compare to known standards (e.g., RDX, TNT). |

| Friction Sensitivity | BAM Friction Test | e.g., >360 N | Indicates sensitivity to friction. Compare to known standards. |

Conclusion

The systematic characterization of this compound is essential for its safe integration into research and development workflows. By following the detailed methodologies for synthesis, thermal analysis (DSC/TGA), and mechanical sensitivity testing (impact, friction), researchers can build a robust and reliable safety profile. This data-driven approach not only ensures the safety of laboratory personnel but also provides the critical parameters needed for process development, stability assessment, and regulatory compliance, thereby enabling the confident exploration of this compound's potential in drug discovery and beyond.

References

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) for 4 in the heating and cooling modes.

- OZM Research. (n.d.). Research and Development Programs.

- National Center for Biotechnology Information. (n.d.). 4-Iodobenzenesulfonic acid hydrazide. PubChem Compound Database.

- TA Instruments. (n.d.). Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210.

- MDPI. (n.d.). A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies.

- TA Instruments. (n.d.). Using Differential Scanning Calorimetry to Investigate the Optimization of Frozen Solution Conditions for Efficient Freeze Drying.

- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- UNECE. (n.d.). Manual of Tests and Criteria.

- Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.

- National Institutes of Health. (n.d.). Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing.

- National Institutes of Health. (n.d.). Radiopharmaceuticals and their applications in medicine.

- PubMed. (n.d.). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food.

- MATEC Web of Conferences. (n.d.). Assessing the impact sensitivity of explosives using the BHF-12A equipment.

- MDPI. (n.d.). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters.

- MDPI. (n.d.). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant.

- IntuitionLabs. (n.d.). Open Source Pharma: Tools & Trends in Drug Development.

- MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.

- ResearchGate. (n.d.). (PDF) Some Observations About the Drop-weight Explosive Sensitivity Test.

- ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep.

Sources

- 1. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. 4-Iodobenzenesulfonyl chloride 95 98-61-3 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

From Industrial Curiosity to Synthetic Powerhouse: An In-depth Guide to the Discovery and History of Sulfonylhydrazide Reagents

Abstract

Sulfonylhydrazides, a class of organic compounds characterized by a sulfonyl group linked to a hydrazine moiety, have carved a remarkable path from their origins as industrial foaming agents to their current status as indispensable and versatile reagents in modern organic synthesis. This technical guide provides a comprehensive exploration of the discovery and historical evolution of sulfonylhydrazide reagents. We will delve into their initial applications, the seminal discoveries of key named reactions that unlocked their synthetic potential, and the mechanistic insights that have enabled their widespread use by researchers, scientists, and drug development professionals. This paper aims to provide not just a historical account, but a deeper understanding of the causality behind their application and the logic that drives their synthetic utility.

Introduction: An Unassuming Beginning in Industry

The story of sulfonylhydrazides does not begin in the realm of intricate organic synthesis, but rather in the practical world of polymer chemistry. In the mid-20th century, the burgeoning rubber and plastics industries were actively seeking chemical "blowing agents"—compounds that decompose upon heating to release a gas, thereby creating a foam or cellular structure within the polymer matrix. p-Toluenesulfonyl hydrazide (TSH), a stable, white solid, emerged as a highly effective blowing agent.[1][2][3] Its decomposition at elevated temperatures produces nitrogen gas, which is ideal for creating fine, uniform closed-cell structures in materials like natural and synthetic rubbers, as well as various plastics.[1][3][4] This application was crucial for manufacturing products ranging from shoe soles to adhesive tapes, where properties like low shrinkage and high tear resistance were paramount.[1][3]

The utility of a sulfonylhydrazide as a blowing agent is determined by its decomposition temperature, which must align with the processing temperature of the polymer. The thermal decomposition of sulfonylhydrazides is an exothermic process that, in addition to nitrogen gas, yields sulfinic acids and other byproducts.[4] While highly effective, the significant heat release during this process also highlighted the potential thermal hazards associated with these compounds.[4]

The Paradigm Shift: Unlocking Synthetic Potential